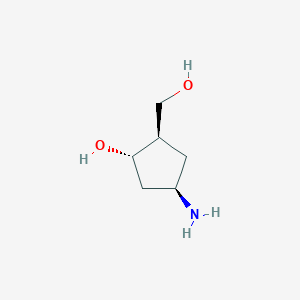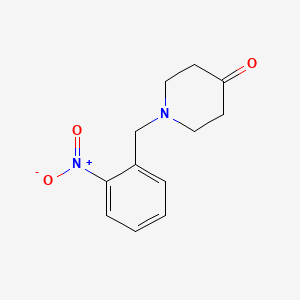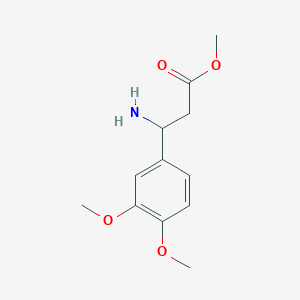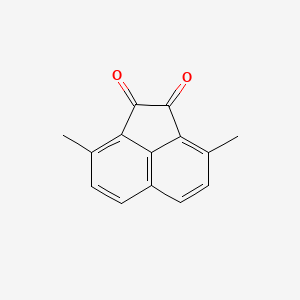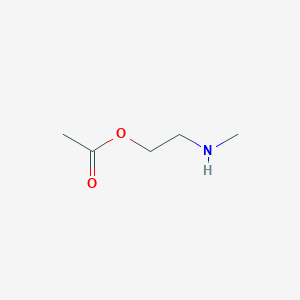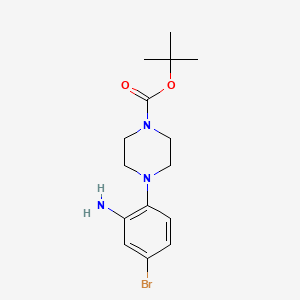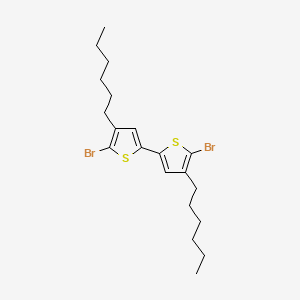
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene
Descripción general
Descripción
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene with two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions . It has a well-defined structure with two thiophene units joined at 2,2’-positions . This compound is particularly useful when certain desired structure conformation is to be achieved or film morphology issues are to be addressed .
Synthesis Analysis
This compound can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .Molecular Structure Analysis
The molecular structure of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene consists of two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions .Chemical Reactions Analysis
The bromine functioned bithiophene is a key intermediate for Suzuki and Stille coupling reactions to form C-C bonds . 5,5’-Dibromo-2,2’-bithiophene can be copolymerised with 2,2’- (9,9-dioctyl-9H-fluorene-2,7-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to afford a wide band gap conjugated F8T2 .Physical And Chemical Properties Analysis
This compound is a yellow liquid at 20°C with a boiling point of > 468.8±40.0 °C at 760 mmHg . It has a relative density of 1.4±0.1 g/cm^3 and is slightly soluble in water .Aplicaciones Científicas De Investigación
Organic Field-Effect Transistors (OFETs)
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is used in the synthesis of semiconducting oligomers/polymers for the application of Organic Field-Effect Transistors (OFETs) . The compound’s well-defined structure and excellent solubility make it a suitable candidate for this application .
Organic Solar Cells (OSCs)
This compound is also used in the synthesis of semiconducting oligomers/polymers for Organic Solar Cells (OSCs) . The two hexyl groups at the 4,4’-positions and two bromine groups at the 5,5’-positions allow for further functionalization .
Synthesis of Thiophene Oligomer/Polymer
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is facile for synthesising thiophene oligomer/polymer . This is particularly useful when a certain desired structure conformation needs to be achieved .
Synthesis of Block Copolymer/Small Molecules
This compound can be used for synthesising block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles . This is due to the two bromo-functional groups that allow for further functionalization .
Addressing Film Morphology Issues
The well-defined structure of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene, with two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions, is particularly useful when film morphology issues need to be addressed .
Synthesis of Regioregular-P3HT-Regiosymmetric-P3HT
It can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .
Mecanismo De Acción
Target of Action
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene . It is primarily used as a building block in the synthesis of semiconducting oligomers and polymers . These materials are the primary targets of the compound, and they play a crucial role in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) .
Mode of Action
The compound interacts with its targets through a process of functionalization . It has two bromine groups at the 5,5’-positions and two hexyl groups at the 4,4’-positions . These groups allow for further functionalization, enhancing the solubility of the compound . This property is particularly useful when a specific structure conformation needs to be achieved or film morphology issues need to be addressed .
Biochemical Pathways
The compound is involved in the synthesis of thiophene oligomers/polymers and block copolymers/small molecules . It can be combined with other building blocks such as perylene, triphenylamine, and carbazoles . The resulting materials can be used in various applications, including OFETs and OSCs .
Pharmacokinetics
The compound’s two hexyl groups at the 4,4’-positions enhance its solubility, which could potentially influence its distribution and absorption .
Result of Action
The primary result of the compound’s action is the synthesis of semiconducting oligomers and polymers . These materials have applications in OFETs and OSCs, contributing to the advancement of organic electronics .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-(5-bromo-4-hexylthiophen-2-yl)-3-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(23-19(15)21)18-14-16(20(22)24-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUMRWQISLASDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



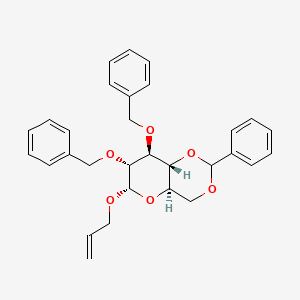
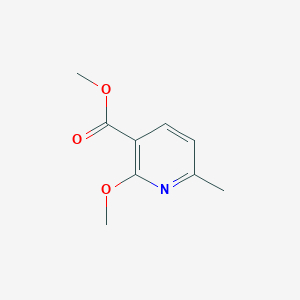
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B1640457.png)
